molecular formula C17H21NO4 B4264760 N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4264760
M. Wt: 303.35 g/mol
InChI Key: PIOFAOBIBZFBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as DPC, is a chemical compound that has been used in scientific research for its potential therapeutic properties. The synthesis of DPC involves a series of chemical reactions that result in the formation of the final product.

Mechanism of Action

The mechanism of action of N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide also inhibits the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide also has antioxidant activity, protecting cells from oxidative damage. In animal studies, N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce inflammation and improve blood flow.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential therapeutic properties, particularly in the treatment of cancer. N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to have a relatively low toxicity, making it a safer option for research studies. However, one limitation of using N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide-based therapies for the treatment of cancer and other diseases. Researchers are also interested in studying the mechanism of action of N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in more detail, as well as its potential interactions with other drugs and compounds. Additionally, there is interest in developing new synthesis methods for N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide that may improve its solubility and other properties.

Scientific Research Applications

N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has anticancer activity, inhibiting the growth and proliferation of cancer cells. N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the formation of blood clots.

properties

IUPAC Name

8-ethoxy-N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-5-17(3,4)18-15(19)12-10-11-8-7-9-13(21-6-2)14(11)22-16(12)20/h7-10H,5-6H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOFAOBIBZFBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OCC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-N-(2-methylbutan-2-yl)-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.